L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine
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Overview
Description
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is a synthetic peptide composed of eight serine residues linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each serine residue is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems like Escherichia coli. The peptide is then purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert any oxidized forms back to their original hydroxyl state.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield serine-derived aldehydes or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine involves its interaction with specific molecular targets. The hydroxyl groups on the serine residues can form hydrogen bonds with other molecules, influencing their activity. This peptide can also act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-tryptophyl-L-lysine: A tripeptide with different amino acid composition.
L-Seryl-L-leucyl-L-serine: A tripeptide with leucine instead of multiple serine residues.
L-Isoleucine, L-seryl-: A dipeptide with isoleucine and serine.
Uniqueness
L-Seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-seryl-L-serine is unique due to its repetitive serine structure, which imparts specific chemical and biological properties not found in other peptides with varied amino acid sequences.
Properties
CAS No. |
901780-28-7 |
---|---|
Molecular Formula |
C24H42N8O17 |
Molecular Weight |
714.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H42N8O17/c25-9(1-33)17(41)26-10(2-34)18(42)27-11(3-35)19(43)28-12(4-36)20(44)29-13(5-37)21(45)30-14(6-38)22(46)31-15(7-39)23(47)32-16(8-40)24(48)49/h9-16,33-40H,1-8,25H2,(H,26,41)(H,27,42)(H,28,43)(H,29,44)(H,30,45)(H,31,46)(H,32,47)(H,48,49)/t9-,10-,11-,12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
SVYVNYMJLJEGSW-XYWFBWCISA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
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